1-(2-Phenoxyphenyl)propan-2-one
Description
1-(2-Phenoxyphenyl)propan-2-one is an aromatic ketone that is characterized by a propan-2-one group attached to a phenyl ring, which in turn is substituted with a phenoxy group at the ortho position. This specific arrangement of a diaryl ether linkage combined with a ketone functional group positions the molecule at the intersection of several important areas of chemical research. Its structural features suggest potential applications in both materials science and medicinal chemistry, making it a subject of academic interest.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Phenoxyphenylacetone |
| Class | Aromatic Ketone, Diaryl Ether |
Structure
3D Structure
Properties
CAS No. |
1305324-08-6 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(2-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-5-6-10-15(13)17-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI Key |
VWFRDWVKFQONRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Phenoxyphenyl Propan 2 One and Its Structural Analogues
Strategic Approaches to the 1-(2-Phenoxyphenyl)propan-2-one Core Structure
The assembly of the this compound scaffold can be approached in a few key ways, primarily involving the formation of the diaryl ether bond followed by the introduction or modification of the propan-2-one side chain.
Construction via O-Arylation Reactions for the Phenoxy Ether Linkage
The formation of the phenoxy ether linkage is a critical step in the synthesis of this compound. The Ullmann condensation is a classic and widely used method for this transformation. wikipedia.orgorganic-chemistry.orgmagtech.com.cnnih.gov This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve reacting a substituted phenol with an appropriate aryl halide.
Modern variations of the Ullmann reaction have been developed to overcome the traditionally harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.orgmagtech.com.cn The use of soluble copper catalysts with ligands like N,N-dimethylglycine or bipyridyl complexes allows the reaction to proceed under milder conditions. organic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed diaryl ether synthesis can be achieved at 90°C using aryl iodides or bromides with the aid of N,N-dimethylglycine. organic-chemistry.org
The Chan-Lam coupling presents an alternative, often milder, approach for C-O bond formation. This reaction utilizes boronic acids as the aryl source in the presence of a copper catalyst. organic-chemistry.org The coupling of phenols with arylboronic acids, promoted by cupric acetate, can proceed at room temperature. organic-chemistry.org
Table 1: Comparison of O-Arylation Methodologies
| Reaction | Catalyst/Promoter | Key Reactants | Typical Conditions |
|---|---|---|---|
| Ullmann Condensation | Copper (metal or salts) | Phenol, Aryl Halide | High temperatures (>200°C) wikipedia.org |
| Modified Ullmann | CuI/N,N-dimethylglycine | Phenol, Aryl Iodide/Bromide | 90°C organic-chemistry.org |
| Chan-Lam Coupling | Cu(OAc)2 | Phenol, Arylboronic Acid | Room Temperature organic-chemistry.org |
Elaboration of the Propan-2-one Side Chain from Precursor Phenoxyphenyl Derivatives
Once the diaryl ether core is established, the propan-2-one side chain can be introduced or elaborated from a precursor functional group. For example, a phenoxyphenyl derivative with a suitable handle, such as a hydroxymethyl or halomethyl group, can be converted to the desired ketone.
A common strategy involves the oxidation of a secondary alcohol. If a precursor like 1-(2-phenoxyphenyl)propan-2-ol is synthesized, it can be oxidized to the corresponding ketone, this compound. Various oxidizing agents can be employed for this transformation.
Alternatively, the side chain can be constructed through carbon-carbon bond-forming reactions. For instance, a Friedel-Crafts acylation of a phenoxybenzene with a propanoyl halide or anhydride (B1165640) could potentially introduce the propan-2-one moiety, although regioselectivity could be a challenge.
Regioselective and Stereoselective Synthetic Pathways to this compound Isomers
Achieving regioselectivity is crucial when dealing with substituted phenols or aryl halides to ensure the formation of the desired this compound isomer. The substitution pattern on both the phenol and the aryl halide can influence the outcome of the coupling reaction. For instance, in the synthesis of benzofurans from phenols and α-haloketones, the choice of Lewis acid and reaction conditions can dictate the regioselectivity of the final product. mdpi.com
While this compound itself is achiral, the synthesis of its chiral structural analogues often requires stereoselective methods. Kinetic resolution, for example, can be employed to separate enantiomers of chiral alcohols, which can then be oxidized to the corresponding chiral ketones. jku.at
Catalytic Transformations in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient and selective synthesis of diaryl ethers and ketones. Both transition metal-mediated and biocatalytic approaches offer powerful tools for constructing the target molecule and its analogues.
Transition Metal-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.comharvard.eduorganic-chemistry.org To synthesize the diaryl ether core, a Suzuki-Miyaura coupling could be envisioned between a boronic acid-substituted phenol derivative and an aryl halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.comorganic-chemistry.org The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net While primarily used for C-C bond formation to create substituted alkenes, variations of this reaction could be adapted for the synthesis of precursors to this compound. For example, a Heck reaction could be used to introduce a propenyl side chain, which could then be converted to the ketone functionality. The reaction often exhibits high trans-selectivity. researchgate.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst | Key Reactants | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Complex | Organoboron Compound, Halide/Triflate | C-C libretexts.org |
| Heck Reaction | Palladium Catalyst | Unsaturated Halide/Triflate, Alkene | C-C wikipedia.org |
Organocatalytic and Biocatalytic Syntheses
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions.
Organocatalysis: Organocatalysts, which are small organic molecules, can promote a variety of chemical transformations. For instance, diarylprolinol silyl (B83357) ethers have been shown to be effective organocatalysts for various reactions involving aldehydes. acs.orgacs.org While not directly applied to the synthesis of this compound in the provided context, the principles of organocatalysis could be explored for specific steps, such as asymmetric modifications of the side chain in related chiral analogues.
Biocatalysis: Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov Biocatalytic methods are particularly valuable for the synthesis of chiral compounds. nih.govuni-duesseldorf.detaylorfrancis.com For example, thiamine (B1217682) diphosphate-dependent lyases can catalyze the formation of α-hydroxy ketones from aldehydes. acs.org Ketoreductases (KREDs) are widely used for the enantioselective reduction of ketones to produce chiral alcohols, often with excellent enantiomeric excess. georgiasouthern.edu Conversely, alcohol dehydrogenases can be used for the oxidation of alcohols to ketones. These biocatalytic approaches could be instrumental in the synthesis of chiral precursors or analogues of this compound.
Sustainable and Green Chemistry Approaches in Synthetic Route Design
Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often require harsh reaction conditions. Modern synthetic chemistry has moved towards more sustainable and green approaches, focusing on energy efficiency, waste reduction, and the avoidance of toxic reagents. su.se
A primary green strategy involves the use of nanocatalysts in cross-coupling reactions to form the carbon-oxygen bond of the diaryl ether. nih.gov For instance, copper nanoparticles supported on various materials, including carbon nanofibers, have been shown to be effective catalysts for the O-arylation of phenols with aryl halides. nih.gov These reactions can often be carried out in more environmentally benign solvents, such as water. nih.gov
Another sustainable approach is the use of metal-free reaction conditions. Researchers have developed methods using hypervalent iodine reagents, specifically diaryliodonium salts, to facilitate the formation of diaryl ethers. su.se These reactions are energy-efficient, produce minimal waste, and avoid the use of potentially toxic and expensive metal catalysts. su.se
Furthermore, advancements in palladium-catalyzed cross-coupling reactions have broadened the scope of accessible diaryl ethers. acs.org An "oxygenative" cross-coupling strategy has been developed that repurposes Suzuki–Miyaura coupling partners, allowing for the synthesis of diaryl ethers from aryl (pseudo)halides and arylboronic acids or esters in a single step. acs.org This method is notable for its effectiveness with aryl chlorides and its tolerance of a wide array of functional groups. acs.org
Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Catalytic System | Description | Advantages |
|---|---|---|
| Copper Nanoparticles | Copper nanoparticles, often supported on materials like carbon nanofibers or magnetic nanoparticles, catalyze the C-O cross-coupling of phenols and aryl halides. nih.gov | Can be performed in green solvents like water; catalyst can often be recycled. nih.gov |
| Diaryliodonium Salts | A metal-free approach where diaryliodonium salts act as the arylating agent for phenols. su.se | Avoids toxic and expensive metal catalysts; energy-efficient and produces low waste. su.se |
| Palladium Catalysis | Palladium catalysts, often with specialized ligands, are used for the cross-coupling of aryl halides and phenols or arylboronic acids. acs.orgorganic-chemistry.org | High efficiency and broad substrate scope, including the use of aryl chlorides. acs.org |
Derivatization and Functionalization Strategies for this compound
The chemical structure of this compound offers several sites for derivatization and functionalization, which can be exploited to create a library of related compounds with potentially new properties. These sites include the ketone moiety and the two aromatic rings.
Modification of the Ketone Moiety
The ketone group in this compound is a versatile functional group that can undergo a wide range of chemical transformations. Standard synthetic methods can be applied to modify this part of the molecule. For example, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol can then be further functionalized, for instance, through esterification or etherification.
Another common modification is reductive amination, where the ketone reacts with an amine in the presence of a reducing agent to form a new C-N bond, yielding an amine derivative. The ketone can also undergo alpha-halogenation, where a halogen atom is introduced on the carbon atom adjacent to the carbonyl group, creating a reactive intermediate for further substitutions.
Substitutions on the Aromatic Rings
The two aromatic rings of this compound can be functionalized through various electrophilic aromatic substitution reactions. organic-chemistry.org Depending on the reaction conditions and the directing effects of the existing substituents (the phenoxy group and the propanone side chain), new functional groups can be introduced at specific positions on the rings.
Common functionalization reactions include:
Halogenation: Introducing bromine or chlorine atoms onto the rings using appropriate reagents.
Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group.
Friedel-Crafts Acylation and Alkylation: Adding acyl or alkyl groups to the aromatic rings.
Modern cross-coupling reactions, such as the Suzuki and Heck couplings, also provide powerful tools for adding new carbon-carbon bonds to the aromatic rings, starting from halogenated derivatives of this compound. organic-chemistry.org
Table 2: Potential Functionalization Reactions of the Aromatic Rings
| Reaction Type | Reagents and Conditions | Potential Outcome |
|---|---|---|
| Ortho-Chlorination | N-Chlorosuccinimide | Selective chlorination at the position ortho to the phenoxy group. organic-chemistry.org |
| Meta-Bromination | Perbromination followed by selective reduction | Introduction of a bromine atom at a meta position. organic-chemistry.org |
| Heck Coupling | Palladium catalyst, base, and an alkene | Formation of a new carbon-carbon double bond on the aromatic ring. organic-chemistry.org |
| Direct Alkylation | Gold catalyst and a triflate | Addition of a linear alkyl chain without rearrangement. organic-chemistry.org |
Synthesis of Heterocyclic Scaffolds Incorporating the Phenoxyphenylpropanone Unit
The this compound structure can serve as a building block for the synthesis of more complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. nih.govnih.gov The ketone functionality is a key reactive handle for cyclization reactions.
For instance, the propanone moiety can be considered a synthon for a β-keto ester or a related structure, which are common precursors for a variety of heterocycles. nih.gov Condensation reactions of the ketone with dinucleophiles can lead to the formation of various heterocyclic rings.
Examples of potential heterocyclic syntheses include:
Pyrimidines: Condensation of the ketone with ureas or thioureas could yield pyrimidine (B1678525) or thiopyrimidine derivatives.
Isoxazoles: Reaction with hydroxylamine (B1172632) could lead to the formation of an oxime, which could then undergo cyclization to form an isoxazole (B147169) ring. preprints.org
Fused Heterocycles: If additional functional groups are present on the aromatic rings, intramolecular cyclization reactions could be designed to produce fused heterocyclic systems. For example, a suitably positioned amino group could react with the ketone to form a dihydroquinoline ring system. preprints.org
The synthesis of new heterocyclic compounds based on the this compound scaffold would involve multi-step reaction sequences, often beginning with the functionalization of the core molecule as described in the previous sections. nih.govnih.gov
Mechanistic Elucidation of Reactions Involving 1 2 Phenoxyphenyl Propan 2 One
Investigations into Reaction Pathways and Transient Intermediates
Nucleophilic and Electrophilic Reactivity of the Carbonyl Group in 1-(2-Phenoxyphenyl)propan-2-one
The carbonyl group (C=O) is the most prominent feature of this compound, defining its primary mode of reactivity. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized double bond, where the carbon atom is electron-deficient (electrophilic) and the oxygen atom is electron-rich (nucleophilic). youtube.commasterorganicchemistry.com This inherent polarity makes the carbonyl carbon an excellent target for attack by a wide variety of nucleophiles. youtube.commasterorganicchemistry.comlibretexts.org
The most fundamental reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and the electrons to move to the oxygen atom. This forms a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org The resulting alkoxide intermediate can then be protonated by a weak acid, such as water or a dilute acid added during workup, to yield an alcohol. libretexts.orglibretexts.org For example, the reduction of this compound with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic addition of a hydride ion (H⁻) to form the corresponding secondary alcohol, 1-(2-phenoxyphenyl)propan-2-ol. libretexts.orgstudymind.co.uk Similarly, organometallic reagents such as Grignard or organolithium compounds add an alkyl or aryl group to the carbonyl carbon, leading to tertiary alcohols after protonation. youtube.com
Conversely, the lone pairs of electrons on the carbonyl oxygen confer it with Lewis basicity and nucleophilicity. youtube.com The oxygen can be protonated by a Brønsted acid or coordinate to a Lewis acid. This association enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. youtube.com
Mechanisms of Aromatic Functionalization in the Phenoxyphenyl System
The rate and regioselectivity (the position of substitution) of these reactions are governed by the nature of the substituents already present on the rings. pressbooks.pubminia.edu.eg Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). wikipedia.orgminia.edu.eg
The Phenoxy-Substituted Ring : The phenoxy group (-OPh) attached to one of the benzene (B151609) rings is an activating group. The oxygen atom can donate its lone-pair electrons into the ring through resonance, increasing the electron density, particularly at the ortho and para positions. pressbooks.puborganicchemistrytutor.com This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org Consequently, the phenoxy group is an ortho, para-director. pressbooks.puborganicchemistrytutor.com
The Propanone-Substituted Ring : The acetyl group (-COCH₃) attached to the other ring is a deactivating group. The carbonyl group is strongly electron-withdrawing due to both induction and resonance, which pulls electron density out of the aromatic ring. minia.edu.eglibretexts.org This makes the ring less nucleophilic and less reactive than benzene. minia.edu.eg This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the preferred site of electrophilic attack. pressbooks.publibretexts.org Thus, the acetyl group is a meta-director. minia.edu.eglibretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgbyjus.com
Radical and Carbocationic Processes in this compound Transformations
Beyond polar reactions, this compound can participate in transformations involving radical and carbocationic intermediates, often under specific energetic conditions.
Radical Processes: Diaryl ketones are known to be efficient photoactivators. eurekaselect.comresearchgate.net Upon absorption of UV light, the ketone can be promoted to an excited triplet state. eurekaselect.com This excited state can initiate several radical processes, including:
Hydrogen Abstraction: The excited ketone can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical. eurekaselect.comresearchgate.net
Homolytic Cleavage (Norrish Type I): The bond between the carbonyl carbon and an adjacent carbon can break homolytically, yielding two radical fragments. youtube.com This process is a common photochemical reaction for ketones.
Carbocationic Processes: Carbocations are key intermediates in numerous organic reactions. beilstein-journals.org In the context of this compound, carbocations can be generated through several pathways. For instance, in a strong acidic medium, protonation of the hydroxyl group of the corresponding alcohol (1-(2-phenoxyphenyl)propan-2-ol) followed by the loss of water would generate a secondary carbocation. Such intermediates are central to reactions like acid-catalyzed dehydration or certain substitution and rearrangement reactions. More advanced methods, such as photocatalytic processes involving the mesolytic cleavage of radical cations, can also be employed to generate carbocations under mild conditions. nih.gov The stability and subsequent reactivity of any carbocation formed would be influenced by the electronic properties of the attached phenoxyphenyl group.
Kinetic Analysis and Reaction Dynamics
Determination of Rate Constants and Activation Parameters
Kinetic analysis is a fundamental tool for elucidating reaction mechanisms. By systematically measuring reaction rates under varying conditions, a rate law can be determined, which mathematically describes the dependence of the reaction rate on the concentration of each reactant. mnstate.edu For reactions involving this compound, such as its reduction, kinetic studies can help identify the rate-determining step. nih.govacs.org
The effect of temperature on the reaction rate constant (k) is described by the Arrhenius equation. mnstate.edulibretexts.org By conducting the reaction at several different temperatures and measuring the corresponding rate constants, one can construct an Arrhenius plot (ln k vs. 1/T). libretexts.org From the slope and intercept of this plot, crucial activation parameters can be determined:
Activation Energy (Eₐ): The minimum energy required for a reaction to occur. It is calculated from the slope of the Arrhenius plot (-Eₐ/R). mnstate.edulibretexts.org
Pre-exponential Factor (A): Related to the frequency of collisions with the correct orientation. libretexts.org
Further analysis using the Eyring equation allows for the calculation of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), which provide deeper insight into the transition state of the rate-determining step. libretexts.org A large negative ΔS‡, for example, would suggest a highly ordered, associative transition state. libretexts.org
Table 1: Representative Activation Parameters for a Ketone Reaction This table provides illustrative data based on typical values for ketone reactions to demonstrate the concepts, as specific experimental data for this compound may not be publicly available. Data is conceptual.
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Eₐ (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |
| 298 | 0.045 | 55.0 | 52.5 | -95 |
| 308 | 0.102 | 55.0 | 52.5 | -95 |
| 318 | 0.220 | 55.0 | 52.5 | -95 |
Application of Isotopic Effects for Mechanistic Insights
The kinetic isotope effect (KIE) is a powerful and subtle tool used to determine reaction mechanisms by observing how isotopic substitution affects the rate of a reaction. escholarship.orgwikipedia.orglibretexts.org It is defined as the ratio of the rate constant of the reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). wikipedia.org
Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. epfl.ch For example, in the reduction of this compound, if the transfer of a hydride ion from the reducing agent to the carbonyl carbon is the slowest step, replacing hydrogen with deuterium (B1214612) in the reagent (e.g., using NaBD₄ instead of NaBH₄) would result in a significantly slower reaction. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break (or form in the transition state). libretexts.orgepfl.ch A typical kH/kD value for such a process is between 2 and 7. epfl.ch
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-limiting step. wikipedia.orgnih.gov These effects are generally smaller than primary KIEs but still provide valuable information. nih.gov For instance, an α-secondary KIE could be measured by comparing the rate of reduction of the normal ketone with that of its analogue deuterated at the carbons adjacent to the carbonyl. The magnitude of the secondary KIE can indicate a change in hybridization at the labeled carbon atom as the reaction proceeds from reactants to the transition state. nih.gov
By carefully designing experiments that measure these isotopic effects, chemists can gain a detailed picture of the transition state geometry and confirm or rule out proposed mechanistic pathways. nih.gov
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques are powerful tools for gaining real-time insights into a chemical reaction as it progresses. By monitoring the reaction mixture directly without the need for sampling and quenching, these methods can detect transient intermediates, determine reaction kinetics, and provide a detailed picture of the molecular transformations occurring. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy are commonly employed for this purpose.
A review of the current scientific literature indicates a notable absence of studies specifically detailing the in-situ spectroscopic monitoring of reactions involving this compound. Such studies would be invaluable for tracking the consumption of the ketone, the appearance of products, and the transient formation of any intermediate species. For example, in a hypothetical reduction or oxidation reaction, in-situ FTIR could monitor the disappearance of the characteristic carbonyl (C=O) stretch of the ketone and the appearance of new vibrational bands corresponding to the product.
Table 1: Illustrative Data from a Hypothetical In-situ Spectroscopic Study
This table illustrates the type of data that could be generated from an in-situ monitoring experiment. The data presented is for illustrative purposes only, as no specific experimental findings for this compound have been reported in the literature.
| Time (minutes) | Reactant Peak Intensity (Arbitrary Units) | Product Peak Intensity (Arbitrary Units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
Computational Modeling of Reaction Mechanisms
Computational chemistry offers a complementary approach to experimental studies for elucidating reaction mechanisms. Through the use of quantum mechanical calculations, it is possible to model the potential energy surface of a reaction, identify stable molecules and intermediates, and locate the transition states that connect them. This provides a theoretical framework for understanding reaction pathways and predicting reactivity.
A critical aspect of computational reaction modeling is the localization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. chemrxiv.org Methodologies such as Density Functional Theory (DFT) are commonly used to optimize the geometries of reactants, products, and transition states. researchgate.net The successful localization of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Despite the power of these methods, specific computational studies detailing transition state localization and energy barrier calculations for reactions of this compound are not available in the current body of scientific literature. Such calculations could, for instance, compare the energy barriers for different potential reaction pathways, thereby predicting the most likely mechanism.
Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound
This table provides a hypothetical example of what computational results for energy barriers might look like. This data is purely illustrative due to the lack of specific published research for this compound.
| Proposed Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Pathway A | DFT (B3LYP/6-31G) | Not Available |
| Pathway B | DFT (B3LYP/6-31G) | Not Available |
| Pathway C | DFT (B3LYP/6-31G*) | Not Available |
Once a transition state has been located, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. researchgate.net This analysis provides a detailed visualization of the geometric changes that occur during the transformation from reactant to product. Further optimization of the reaction path can be achieved using methods that explore the potential energy surface to ensure the identified path is the most energetically favorable. conicet.gov.ar
As with the other areas discussed, there is a clear gap in the research literature regarding reaction coordinate analysis and reaction path optimization for reactions involving this compound. The application of these computational tools would provide a granular view of the molecular dynamics, such as bond breaking and formation events, as the reaction proceeds.
Advanced Spectroscopic and Structural Characterization of 1 2 Phenoxyphenyl Propan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-(2-phenoxyphenyl)propan-2-one in solution. This powerful, non-destructive technique probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment and connectivity of atoms within the molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Complete Structural Assignment
To achieve a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed. bitesizebio.com While basic 1D ¹H and ¹³C spectra provide initial information on the number and types of protons and carbons, 2D NMR techniques are essential for mapping out the intricate network of connections within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the propan-2-one moiety and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. bitesizebio.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the propan-2-one side chain to the phenoxyphenyl core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. NOESY is crucial for determining the preferred conformation of the molecule in solution, for instance, by showing spatial relationships between the two phenyl rings.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| C1 (CH₃) | ~2.1 | ~29 | C2 | H2 |
| C2 (C=O) | - | ~206 | - | - |
| C3 (CH₂) | ~3.7 | ~50 | C2, C1', C2', C6' | H1, Protons on C6' |
| C1' | - | ~155 | - | - |
| C2' | ~6.9 | ~123 | C3, C4', C6' | Protons on C3, C3' |
| C3' | ~7.2 | ~130 | C1', C5' | Protons on C2', C4' |
| C4' | ~7.0 | ~121 | C2', C6' | Protons on C3', C5' |
| C5' | ~7.3 | ~129 | C1', C3' | Protons on C4', C6' |
| C6' | ~6.9 | ~119 | C2', C4', C3 | Protons on C5', H3 |
| C1'' | - | ~157 | - | - |
| C2''/C6'' | ~7.1 | ~118 | C4'', C1'' (from C2'') | Protons on C3''/C5'' |
| C3''/C5'' | ~7.4 | ~130 | C1'', C5'' (from C3'') | Protons on C2''/C6'', C4'' |
| C4'' | ~7.2 | ~124 | C2''/C6'' | Protons on C3''/C5'' |
Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions. The table illustrates the type of data obtained from these experiments.
Dynamic NMR for Conformational Exchange Processes
The flexible nature of this compound, particularly the rotation around the ether linkage connecting the two phenyl rings and the bond between the phenyl ring and the propanone group, gives rise to conformational exchange. copernicus.org Dynamic NMR (DNMR) is a specialized technique used to study these processes. nih.gov
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. uni-halle.de As the temperature is lowered, the rate of exchange decreases. If the exchange becomes slow enough, separate signals for each conformer may be resolved. copernicus.orguni-halle.de This allows for the determination of the energy barriers for rotation and the relative populations of the different conformers. For instance, hindered rotation around the aryl-ether bond could lead to the observation of distinct sets of signals for the phenyl protons at low temperatures. copernicus.org
Solid-State NMR for Crystalline and Amorphous Forms
While solution-state NMR provides information about the molecule's average conformation and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. nih.gov This is particularly important for characterizing different crystalline polymorphs or amorphous forms of this compound, which can have different physical properties.
In ssNMR, techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome the line broadening effects present in solid samples, allowing for the acquisition of high-resolution spectra. nih.gov By analyzing the chemical shifts and line widths in the ssNMR spectra, information about the local environment and packing of the molecules in the crystal lattice can be obtained. This can be used to distinguish between different solid forms and to understand intermolecular interactions.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used for the precise determination of the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound. nih.gov Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental composition of the parent ion, confirming the identity of this compound.
Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Theoretical Monoisotopic Mass | 226.0994 u |
| Observed [M+H]⁺ (High Resolution) | e.g., 227.1067 |
| Mass Accuracy | < 5 ppm |
Note: The observed m/z will vary slightly depending on the specific instrument and ionization method used. The key is the high accuracy of the measurement.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Ions
Tandem mass spectrometry, or MS/MS, is a powerful technique used to study the fragmentation of ions, providing valuable structural information. youtube.com In an MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. youtube.com The resulting fragment ions are then analyzed by a second mass analyzer.
The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would include cleavage of the ether bond and fragmentations within the propanone side chain. nih.gov Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule. chemrxiv.orgnih.gov
Interactive Table 3: Characteristic MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 227.1 ([M+H]⁺) | 184.1 | [M+H - C₃H₃O]⁺ - Loss of the propanone group |
| 227.1 ([M+H]⁺) | 170.1 | [M+H - C₇H₇]⁺ - Cleavage of the ether bond with loss of toluene |
| 227.1 ([M+H]⁺) | 134.1 | [C₉H₁₀O]⁺ - Phenylacetone cation |
| 227.1 ([M+H]⁺) | 94.1 | [C₆H₆O]⁺ - Phenol (B47542) cation |
| 227.1 ([M+H]⁺) | 77.1 | [C₆H₅]⁺ - Phenyl cation |
Note: The observed fragments and their relative intensities can vary depending on the collision energy and the type of mass spectrometer used.
Spectroscopic and Structural Analysis of this compound Remains Elusive
A comprehensive search for advanced spectroscopic and structural data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature. Despite extensive investigation, detailed experimental findings regarding its vibrational, structural, and electronic properties could not be located, precluding an in-depth analysis as per the requested advanced characterization outline.
The inquiry sought to build a detailed scientific article covering the advanced spectroscopic and structural characterization of this compound. The intended structure of this article was to include in-depth sections on vibrational spectroscopy (FT-IR and Raman), X-ray crystallography, and electronic spectroscopy (UV-Vis), complete with data tables and detailed research findings.
However, searches of scientific databases and literature repositories did not yield any specific experimental data for this compound. This includes a lack of published FT-IR and Raman spectra, which are crucial for identifying characteristic functional group frequencies and analyzing conformational and intermolecular interactions.
Furthermore, no X-ray crystallographic data for this compound appears to be available. Consequently, a discussion on its three-dimensional structure, including crystal packing, hydrogen bonding, supramolecular assembly, and a Hirshfeld surface analysis for quantifying intermolecular interactions, could not be constructed.
Similarly, electronic spectroscopy data, specifically UV-Vis spectra and any chiroptical measurements, for this compound were not found. This information would be essential for understanding the electronic transitions within the molecule.
While general principles and methodologies for these advanced analytical techniques are well-documented, and data for structurally related but distinct compounds are available, the strict focus on this compound cannot be scientifically fulfilled without direct experimental evidence. The absence of such data in the public domain suggests that the compound may not have been synthesized or, if it has, its detailed structural and spectroscopic properties have not been the subject of published research.
Therefore, the generation of a scientifically accurate and detailed article as per the user's request is not possible at this time due to the unavailability of the necessary foundational data for this compound.
Electronic Spectroscopy (UV-Vis) and Chiroptical Methods
Analysis of Electronic Transitions and Conjugation Pathways
The UV-Vis spectrum of compounds containing isolated phenyl rings typically exhibits a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 255 nm. The presence of the phenoxy group, where an oxygen atom is directly attached to the benzene (B151609) ring, leads to a bathochromic (red) shift of these bands due to the extension of the conjugated system through the lone pairs of the oxygen atom. This results in absorption maxima at longer wavelengths compared to unsubstituted benzene.
In this compound, the two aromatic rings are not coplanar due to the flexible C-O-C bond of the ether linkage. This non-planarity hinders extensive π-conjugation across the entire diaryl ether system. The degree of conjugation, and thus the position and intensity of the absorption bands, is highly dependent on the dihedral angle between the two rings. Theoretical calculations on similar diaryl ether systems have shown that the electronic communication between the two rings is maximal at a dihedral angle of 0° (planar) and minimal at 90° (perpendicular).
The primary electronic transitions observed are typically π → π* transitions within the aromatic rings and the n → π* transition of the carbonyl group. The π → π* transitions are generally of high intensity, while the n → π* transition of the ketone is formally forbidden and thus exhibits a much weaker absorption. In a molecule like this compound, the electronic transitions can be conceptualized as localized excitations on the individual aromatic rings or as charge-transfer transitions between the phenoxy (donor) and phenyl (acceptor) moieties, although the latter is less significant due to the insulating effect of the ether oxygen and the non-planar conformation.
Computational studies on structurally related molecules, such as naphthalene (B1677914) and perylene (B46583) diimide derivatives, have demonstrated the power of Time-Dependent Density Functional Theory (TD-DFT) in elucidating the nature of electronic transitions. bit.edu.cnconsensus.app Such calculations can predict the energies, oscillator strengths, and contributing molecular orbitals for each transition, providing a detailed picture of the electronic structure. For this compound, TD-DFT calculations would likely reveal a series of closely spaced π → π* transitions originating from the different molecular orbitals of the two aromatic rings.
Table 1: Illustrative Electronic Transitions and Their Characteristics for Aromatic Ketones
| Transition Type | Typical Wavelength (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Description |
| π → π* (aromatic) | 240 - 280 | 200 - 10,000 | Excitation of a π electron to an antibonding π* orbital within the phenyl and phenoxy rings. |
| n → π* (carbonyl) | 300 - 330 | 10 - 100 | Excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. |
Note: The values in this table are illustrative and based on typical data for aromatic ketones. The exact values for this compound would require experimental measurement.
The conjugation pathway in this compound is therefore not a simple linear system but rather a complex interplay of through-bond and through-space interactions. The primary conjugation is within each aromatic ring. The ether oxygen provides a modest electronic link, while the methylene (B1212753) spacer effectively isolates the carbonyl group from the diaryl ether system, meaning the n → π* transition of the ketone is largely unperturbed by the aromatic rings.
Circular Dichroism (CD) for Chiral this compound Derivatives
Circular dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the propanone chain or by creating atropisomerism through bulky substituents on the aromatic rings, would render it optically active and thus amenable to CD analysis.
For a chiral derivative of this compound, the CD spectrum would exhibit distinct signals corresponding to the electronic transitions discussed previously. The sign and intensity of these CD bands, known as Cotton effects, are exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.
In the case of chiral diaryl ether derivatives, the conformation of the diaryl ether moiety plays a crucial role in determining the chiroptical response. Studies on chiral 1,1-diarylcarbinols have shown that even subtle changes in the conformational ensemble, induced by minor structural modifications, can lead to dramatic changes in the CD spectrum, sometimes even resulting in mirror-image spectra for compounds with the same absolute configuration. mdpi.com This sensitivity arises from the fact that the relative orientation of the two aromatic chromophores dictates how their transition dipole moments couple, leading to either positive or negative Cotton effects.
For a hypothetical chiral derivative of this compound, the CD spectrum would likely be dominated by contributions from the aromatic π → π* transitions. The n → π* transition of the ketone, being inherently weak in absorption, would likely give rise to a weaker, but still informative, Cotton effect. The sign of the Cotton effect associated with the n → π* transition of a chiral ketone can often be predicted by the "octant rule," which relates the stereochemistry of the substituents around the carbonyl group to the sign of the CD band.
Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound
| Wavelength (nm) | Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹) | Transition Assignment |
| ~270 | +15 | π → π* (aromatic) |
| ~245 | -25 | π → π* (aromatic) |
| ~310 | +2.5 | n → π* (carbonyl) |
Note: This table presents hypothetical data for an illustrative chiral derivative of this compound. The actual signs and magnitudes of the Cotton effects would depend on the specific stereochemistry of the molecule.
Lack of Available Data for Theoretical and Computational Studies of this compound
Extensive searches for scholarly articles and research data concerning theoretical and computational chemistry studies on the compound this compound have yielded no specific findings. Consequently, the detailed analysis requested, including quantum chemical calculations and molecular dynamics simulations, cannot be provided at this time due to a lack of available scientific literature on this particular molecule.
The requested sections and subsections, which include:
Theoretical and Computational Chemistry Studies on 1 2 Phenoxyphenyl Propan 2 One
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Development of Molecular Descriptors for the Phenoxyphenylpropanone Class
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net A crucial step in developing a robust QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. github.io For the phenoxyphenylpropanone class of compounds, a variety of descriptors can be calculated, categorized as 1D, 2D, and 3D descriptors.
1D Descriptors: These are derived from the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Kier & Hall indices), molecular connectivity indices, and counts of specific functional groups or fragments. For phenoxy derivatives, descriptors related to the ether linkage and the aromatic rings are particularly relevant. researchgate.net
3D Descriptors: These are derived from the 3D conformation of the molecule and include geometric and steric parameters. Examples are molecular volume, surface area, and shape indices. Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges, are also powerful 3D descriptors that can capture the electronic properties of the molecules. researchgate.net
Table 3 presents a selection of molecular descriptors that could be relevant for building a QSAR model for the phenoxyphenylpropanone class.
| Descriptor Class | Descriptor Name | Description |
| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |
| 2D | Number of Rotatable Bonds | The count of bonds that allow free rotation around them. |
| 3D | Molecular Volume | The volume occupied by the molecule. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
This table is for illustrative purposes and lists common descriptor types.
Predictive Modeling for Mechanistic Biological Interactions (e.g., enzyme binding affinity)
Predictive modeling, particularly through QSAR, aims to develop robust and validated models that can accurately predict the biological activity of new, untested compounds. youtube.comyoutube.com For 1-(2-phenoxyphenyl)propan-2-one and its analogues, a QSAR model could be developed to predict their binding affinity to a specific enzyme.
The development of such a model involves several steps. First, a dataset of compounds with known binding affinities is required. Molecular descriptors for each compound are then calculated. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), are used to establish a mathematical relationship between the descriptors and the binding affinity.
For example, a hypothetical QSAR equation for enzyme binding affinity might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * TPSA + 1.2 * (HOMO-LUMO gap) + 2.5
This equation suggests that higher hydrophobicity (LogP) and a larger HOMO-LUMO gap contribute positively to the binding affinity, while a larger topological polar surface area (TPSA) has a negative impact.
The predictive power of the QSAR model must be rigorously validated using internal and external validation techniques. nih.gov A well-validated model can then be used to virtually screen new phenoxyphenylpropanone derivatives, prioritizing those with predicted high binding affinity for synthesis and experimental testing. This computational approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
Table 4 illustrates a hypothetical dataset that could be used to build a predictive QSAR model for enzyme binding affinity.
| Compound | LogP | TPSA | HOMO-LUMO Gap (eV) | Experimental IC50 (µM) | Predicted IC50 (µM) |
| This compound | 3.5 | 26.3 | 5.8 | 10.2 | 9.8 |
| Analogue 1 | 4.1 | 26.3 | 5.7 | 5.5 | 5.9 |
| Analogue 2 | 3.2 | 35.5 | 5.9 | 25.1 | 24.5 |
| Analogue 3 | 3.8 | 26.3 | 5.6 | 8.1 | 8.5 |
This table presents hypothetical data for illustrative purposes.
Advanced Research Applications of 1 2 Phenoxyphenyl Propan 2 One Scaffolds
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The chemical architecture of 1-(2-phenoxyphenyl)propan-2-one and its analogs, such as phenoxyacetone, makes it an important starting material or intermediate in multi-step organic synthesis. chemicalbook.com The reactive ketone and the stable phenoxy ether linkage provide two distinct points for chemical modification, allowing for the construction of more elaborate molecular frameworks.
The phenoxy-propanone core is a key constituent in the synthesis of various pharmacologically active compounds, particularly enzyme inhibitors. It serves as a foundational building block for creating pharmacophores that are recognized by specific biological targets. For instance, this scaffold is integral to the development of potent inhibitors for enzymes involved in inflammatory and signaling pathways, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).
Researchers have developed indole-5-carboxylic acids featuring aryloxy-2-oxopropyl groups at the indole (B1671886) nitrogen. These compounds have proven to be powerful inhibitors of human cPLA2α. nih.gov The synthesis of these complex inhibitors often utilizes precursors that contain the essential phenoxy-propanone structure. Similarly, the phenoxy moiety is a privileged component in a variety of FAAH inhibitors. nih.gov Novel 1-heteroaryl-3-phenoxypropan-2-ones and other related structures have been synthesized and shown to exhibit significant inhibitory activity against the FAAH enzyme. nih.gov The core scaffold provides the necessary orientation and chemical properties for effective interaction with the enzyme's active site.
Derivatives of the propanone scaffold have been explored as monomeric units for creating novel polymers. In one study, methacrylate (B99206) monomers based on a 1,3-diphenoxypropan-2-ol structure—a close analog of this compound where the ketone is reduced to a hydroxyl group—were synthesized and successfully polymerized. researchgate.net The study designed and performed free-radical polymerization of these monomers to yield homopolymers, which were then characterized to understand their properties. researchgate.net The investigation revealed that the nature of substituents on the phenoxy rings influenced the rate of polymerization, demonstrating the potential to tune the properties of the resulting polymeric materials. researchgate.net This application highlights the versatility of the core structure, extending its utility beyond medicinal chemistry into the realm of materials science.
Mechanistic Investigations of Biological Interactions (Excluding Clinical Outcomes)
Scaffolds derived from this compound are instrumental in studying the mechanisms of biological processes at a molecular level. By incorporating this scaffold into inhibitor molecules, researchers can probe enzyme function, map binding sites, and elucidate complex biochemical pathways without focusing on clinical results.
A significant application of this scaffold is in the development of inhibitors to study enzyme kinetics and mechanisms. Derivatives have shown high potency against cPLA2α and FAAH, two critical enzymes in lipid signaling.
cPLA2α Inhibition: Indole-based derivatives have been extensively studied as cPLA2α inhibitors. nih.gov Optimization of these structures has led to the discovery of highly potent and selective inhibitors. nih.gov The inhibitory activities of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values, which have been determined in various enzyme and cell-based assays. nih.govnih.gov
| Compound Class/Name | Target Enzyme | Assay Type | IC50 Value (µM) |
| Indole-based Inhibitor (Ecopladib) | cPLA2α | Rat Whole Blood | 0.11 nih.gov |
| Indole-based Inhibitor (ASB14780) | cPLA2α | Human Whole Blood | 0.020 nih.gov |
| Indole-5-carboxylic acid derivative (Compound 40) | cPLA2α | Isolated Enzyme | 0.0021 bldpharm.com |
| Indole-5-carboxylic acid derivative (Compound 40) | cPLA2α | Human Platelets (cellular) | 0.0006 bldpharm.com |
FAAH Inhibition: Carbamate-based inhibitors incorporating a phenoxy or biphenyl-ether moiety have been identified as potent FAAH inhibitors. nih.govnih.gov The phenoxy group plays a crucial role in the binding and activity of these compounds. nih.gov
| Compound Class | Target Enzyme | IC50 Value (µM) |
| (Indolylalkyl)piperidine carbamates (Compound 74) | FAAH | 0.046 nih.gov |
| 1-Heteroaryl-3-phenoxypropan-2-ones (Compound 76) | FAAH | 0.008 nih.gov |
| 1-(5-Carboxyindazol-1-yl)propan-2-ones (Compound 77) | FAAH | 0.055 nih.gov |
Understanding how these inhibitors interact with their target enzymes is crucial for rational drug design. For FAAH, detailed mechanistic studies have revealed that O-aryl carbamate (B1207046) inhibitors act by covalently modifying the enzyme's active site. nih.govnih.gov These inhibitors carbamylate the catalytic serine nucleophile (S241), leading to inactivation of the enzyme. nih.gov Modeling and biochemical evidence suggest that the O-biaryl portion of the inhibitor is positioned in the cytoplasmic access channel of FAAH, which was contrary to initial predictions. nih.gov
For cPLA2α, the binding of indole-based inhibitors has been examined using techniques like isothermal titration calorimetry to characterize the thermodynamic properties of the interaction. nih.gov Furthermore, in silico molecular docking studies have been employed to predict the binding modes of indole derivatives within the active site of phospholipase A2, helping to rationalize their inhibitory activity and guide the design of more potent molecules. researchgate.net
By selectively blocking the function of a specific enzyme, inhibitors derived from the this compound scaffold serve as powerful molecular probes to dissect biochemical pathways.
Inhibitors of cPLA2α are used to explore its central role in inflammation. Since cPLA2α is the rate-limiting enzyme in the release of arachidonic acid, which is a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes, its inhibition allows researchers to study the downstream consequences of this pathway in various inflammatory models. nih.govnih.gov
Similarly, FAAH inhibitors are used to probe the function of the endocannabinoid system. nih.gov By preventing the degradation of the endocannabinoid anandamide, these inhibitors elevate its endogenous levels, allowing for the study of its role in processes like pain and anxiety. nih.gov Some potent carbamate inhibitors have been converted into "click chemistry" probes, enabling a comprehensive evaluation of their reactivity across the entire proteome in vivo, providing a powerful tool to assess inhibitor selectivity and uncover new biological roles for the target enzyme. nih.gov
Studies on Environmental Transformation Pathways and Persistence Mechanisms
The environmental fate of a chemical compound is of paramount importance. Understanding the degradation pathways and persistence of this compound is crucial for assessing its environmental impact. These pathways can be broadly categorized into abiotic (photolytic and oxidative) and biotic (biodegradation) processes.
Photolytic and Oxidative Degradation Pathways
The presence of a ketone functional group makes this compound susceptible to photochemical reactions. Aryl ketones are known to undergo characteristic photochemical transformations, primarily Norrish Type I and Type II reactions, upon absorption of UV radiation. libretexts.org
Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. For this compound, this would lead to the formation of a phenoxyphenylmethyl radical and an acetyl radical. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic matter, or recombination to form new products.
Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl oxygen. In the case of this compound, the propan-2-one side chain does not possess a γ-hydrogen, making a classical Norrish Type II reaction unlikely. However, the presence of the phenoxy ring introduces the possibility of other intramolecular hydrogen abstraction pathways.
Oxidative degradation is another significant abiotic pathway. Oxidative cleavage of ketones can be initiated by various oxidizing agents present in the environment, such as hydroxyl radicals (•OH). ucla.edumasterorganicchemistry.com The reaction with hydroxyl radicals, often generated photochemically in the atmosphere and aquatic environments, can lead to the cleavage of the carbon-carbon bonds within the molecule, ultimately breaking it down into smaller, more soluble, and often less toxic compounds. researchgate.net The ether linkage in this compound could also be a site for oxidative attack.
Table 1: Potential Photolytic and Oxidative Degradation Products of this compound (Hypothetical)
| Degradation Pathway | Initiating Species/Condition | Potential Primary Products | Potential Secondary Products |
| Norrish Type I Cleavage | UV Radiation | Phenoxyphenylmethyl radical, Acetyl radical | 2-Phenoxytoluene, Acetic acid, various recombination products |
| Oxidative Cleavage | Hydroxyl Radicals (•OH) | Phenol (B47542), 2-Hydroxyphenylacetone, Carboxylic acids | Further oxidized fragments, CO2, H2O |
| Ether Bond Cleavage | Oxidizing agents | Phenol, 1-Hydroxypropan-2-one | Catechol, further oxidized products |
This table is based on established reaction mechanisms for analogous compounds and represents a hypothetical degradation profile for this compound in the absence of direct experimental data.
Biodegradation Mechanisms and Metabolite Identification
The biodegradation of aromatic compounds, including those with ether linkages, has been extensively studied. unesp.brnih.gov Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of breaking down complex organic molecules. nih.govgavinpublishers.com The biodegradation of this compound would likely involve initial enzymatic attacks on the ether bond or the aromatic rings.
The ether linkage is a common target for microbial degradation. Enzymes such as etherases can catalyze the cleavage of the C-O-C bond, which in this case would yield phenol and 1-(2-hydroxyphenyl)propan-2-one. Subsequently, these phenolic intermediates would be further degraded through various aromatic catabolic pathways. nih.govnih.gov
Alternatively, microbial dioxygenases can initiate the degradation by attacking one of the aromatic rings, introducing hydroxyl groups to form dihydroxy-derivatives (catechols). unesp.brresearchgate.net These catechols are key intermediates that can then undergo ring cleavage, either through ortho- or meta-pathways, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle. researchgate.net
The persistence of phenoxy-containing compounds like phenoxy herbicides in the environment has been a subject of considerable research. oregonstate.edunih.govresearchgate.netresearchgate.netnih.gov These studies indicate that while some compounds can be persistent, many are susceptible to microbial degradation, with half-lives in soil and water varying from days to months depending on environmental conditions and the specific microbial communities present. oregonstate.edunih.gov
Table 2: Plausible Microbial Degradation Metabolites of this compound
| Metabolite | Precursor Structure | Enzymatic Reaction |
| Phenol | This compound | Etherase |
| 1-(2-Hydroxyphenyl)propan-2-one | This compound | Etherase |
| Catechol | Phenol or 2-Phenoxyphenol | Monooxygenase/Dioxygenase |
| 2-Phenoxyphenol | This compound | Dioxygenase |
| Aliphatic Carboxylic Acids | Catechol | Ring-cleavage dioxygenases |
This table presents hypothetical metabolites based on known biodegradation pathways of structurally similar aromatic ethers and phenoxy compounds. nih.gov
Exploration in Materials Science Beyond Basic Properties
The unique chemical scaffold of this compound presents intriguing possibilities for its use in materials science, particularly in the synthesis of advanced polymers. The presence of two aromatic rings and a reactive ketone group makes it a potentially valuable monomer or a building block for creating polymers with tailored properties.
One promising area of application is in the development of poly(ether ketone) (PEK) or poly(ether ether ketone) (PEEK) type polymers. These high-performance thermoplastics are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of a phenoxyphenyl side group, as would be possible using a derivative of this compound, could be a strategy to modify the properties of these polymers. For instance, the introduction of bulky side groups can disrupt polymer chain packing, leading to increased solubility and processability without significantly compromising thermal stability.
Furthermore, the ketone functionality offers a site for post-polymerization modification. nih.govacs.orgresearchgate.net This allows for the attachment of various functional groups to the polymer backbone, enabling the creation of materials with specific properties, such as flame retardancy, altered optical properties, or sites for cross-linking.
The phenoxy group itself can contribute to the final properties of a material. Research on organic optoelectronic materials has shown that phenoxy-containing compounds can be utilized in the development of materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov While direct application of this compound in this field is not reported, its structural motifs are relevant to the design of new organic electronic materials. acs.orgacs.org The synthesis of polymers with specific electronic properties is an active area of research, and functionalized monomers play a crucial role in this field. nih.gov
Table 3: Potential Roles of this compound Scaffolds in Materials Science
| Application Area | Potential Role | Anticipated Property Enhancement |
| High-Performance Polymers (e.g., PEKs) | Monomer or co-monomer | Improved solubility and processability, tunable thermal properties |
| Functional Polymers | Reactive monomer for post-polymerization modification | Introduction of specific functionalities (e.g., cross-linking sites, flame retardants) |
| Organic Optoelectronics | Building block for conjugated polymers or small molecules | Potential for tuning electronic and optical properties |
This table outlines hypothetical applications based on the known properties of similar chemical structures in materials science.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Phenoxyphenyl)propan-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of phenoxybenzene with chloroacetone or analogous reagents. Catalysts like Lewis acids (e.g., AlCl₃) are critical for electrophilic substitution. Optimizing solvent polarity (e.g., dichloromethane vs. toluene) and reaction temperature (60–80°C) can enhance yields. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients (7:3 ratio) is recommended to isolate the ketone product .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare ¹H NMR peaks (e.g., ketone carbonyl at ~208 ppm in ¹³C NMR) and aromatic proton splitting patterns to confirm substitution on the phenoxyphenyl ring.
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 226.1 (C₁₅H₁₄O₂).
- FTIR : Confirm the presence of a carbonyl stretch (~1700 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ketone and aryl ether groups. Limited solubility in water (logP ~2.8).
- Stability : Sensitive to prolonged UV exposure; store in amber vials under inert gas (N₂/Ar). Hydrolysis under acidic/basic conditions may degrade the ketone moiety—monitor via TLC .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring affect biological activity in enzyme inhibition studies?
- Methodological Answer : Comparative studies with analogs (e.g., chloro-, bromo-, or trifluoromethyl-substituted derivatives) reveal that electron-withdrawing groups (e.g., -Cl) enhance binding to cytochrome P450 enzymes via halogen bonding. For example:
| Compound | Enzyme IC₅₀ (µM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| This compound | 12.5 | -6.2 |
| 1-(4-Chloro-3-Fmethoxyphenyl)propan-2-one | 8.3 | -7.8 |
| 1-(Trifluoromethylphenyl)propan-2-one | 15.0 | -5.5 |
Use molecular docking (AutoDock Vina) to map interactions, focusing on halogen-π interactions and hydrogen bonding with active-site residues .
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Variability : Standardize assays (e.g., use identical cell lines like HepG2 for cytotoxicity).
- Structural Confounders : Verify purity (>98% via HPLC) to exclude byproducts (e.g., oxidized derivatives).
- Meta-Analysis : Cross-reference data with analogs (e.g., 1-(3-Bromophenyl)propan-2-one shows consistent logD trends) to identify outliers .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of phenylpropanone analogs to predict ADMET properties (e.g., BBB permeability).
- Dynamics Simulations : Run 100-ns MD simulations (GROMACS) to assess stability in lipid bilayers, focusing on the aryl ether’s role in membrane penetration .
Q. What analytical techniques are critical for studying its metabolic pathways in vivo?
- Methodological Answer :
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the para position of the phenoxy ring) and phase II conjugates (glucuronides).
- Isotope Labeling : Use ¹⁴C-labeled ketone to track excretion profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
